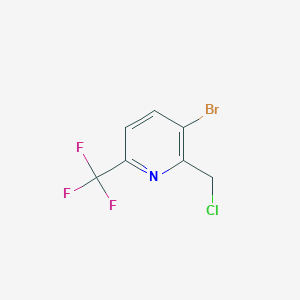

3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine

Description

3-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a chloromethyl (-CH2Cl) group at position 2, and a trifluoromethyl (-CF3) group at position 5. This compound is a versatile intermediate in medicinal and agrochemical synthesis due to its reactive chloromethyl group and electron-deficient pyridine core, which facilitate nucleophilic substitutions and cross-coupling reactions [1].

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-2-6(7(10,11)12)13-5(4)3-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMUAQQIOXVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions

- Starting Material : 2-Methyl-3-trifluoromethylpyridine

- Chlorinating Agents : N-Chlorosuccinimide (NCS), N-Chlorophthalimide, or trichloroisocyanuric acid

- Radical Initiators : Azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO)

- Nitroxide Precursors : N-Hydroxysuccinimide (NHS), 1-hydroxy-benzotriazole

- Solvents : Dichloroethane, dichloromethane, or acetonitrile

- Temperature : 50–100°C

- Reaction Time : 2–6 hours

Example Protocol

| Component | Molar Ratio | Role |

|---|---|---|

| 2-Methyl-3-TFMP | 1 | Substrate |

| N-Chlorosuccinimide | 1.2 | Chlorinating agent |

| AIBN | 0.01 | Radical initiator |

| NHS | 0.1 | Nitroxide precursor |

| Dichloroethane | Solvent | Reaction medium |

- Dissolve all components in dichloroethane.

- Heat to 80°C under reflux with stirring.

- After reaction completion, remove solvent via rotary evaporation.

- Purify via column chromatography (hexane/ethyl acetate).

Yield : 68–75%.

Vapor-Phase Chlorofluorination of Picoline Derivatives

This industrial-scale method involves sequential chlorination and fluorination of methylpyridine precursors in a vapor-phase reactor.

Key Steps

- Chlorination : 3-Picoline reacts with Cl₂ in a fluidized-bed reactor to form 3-(trichloromethyl)pyridine.

- Fluorination : HF gas replaces chlorine atoms, yielding 3-(trifluoromethyl)pyridine.

- Bromination and Chloromethylation : Subsequent bromination at the 2-position and chlorination of the methyl group.

- Temperature : 300–400°C

- Catalyst : Cr₂O₃/Al₂O₃

- Pressure : 1–5 atm

| Product | Yield (%) |

|---|---|

| 2-Chloro-3-(trifluoromethyl)pyridine | 45–50 |

| 3-Bromo-2-(chloromethyl)-6-TFMP | 15–20 |

This method is cost-effective but requires precise control of reaction parameters.

Multi-Step Synthesis from Halogenated Pyridinecarboxylic Acids

A less common route involves functional group transformations of pre-halogenated pyridinecarboxylic acids.

Steps :

- Oxidation : 3-Bromo-6-chloropyridine → 3-bromo-6-chloropicolinic acid (using H₂O₂/TFAA).

- Reduction : Carboxylic acid → alcohol (LiAlH₄).

- Chlorination : Alcohol → chloromethyl group (SOCl₂ or PCl₅).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Radical-Initiated Chlorination | 68–75 | Moderate | High | Medium |

| Vapor-Phase Chlorofluorination | 15–20 | High | Low | High |

| Multi-Step Functionalization | 30–40 | Low | Moderate | High |

Critical Considerations

- Selectivity : Radical-initiated methods offer better control over chloromethyl group placement.

- Industrial Viability : Vapor-phase processes are preferred for bulk production despite lower yields.

- Safety : Nitroxide precursors (e.g., NHS) reduce side reactions but require careful handling.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing new materials and catalysts due to its ability to undergo various chemical transformations.

- Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds, expanding its utility in constructing complex molecular architectures.

-

Biological Applications :

- Probes and Imaging Agents : The compound is employed in biological studies as a precursor for developing imaging agents and probes that can interact with specific biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, increasing the potential for biological activity .

- Pharmaceutical Development : It has been used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors within biological pathways .

-

Industrial Applications :

- Agrochemicals : The compound is utilized in producing agrochemicals such as pesticides and herbicides. Its unique chemical properties allow it to act effectively against various agricultural pests while minimizing environmental impact .

- Material Science : Due to its distinctive structural features, it finds applications in developing advanced materials with specialized properties, such as enhanced thermal stability or chemical resistance .

Case Study 1: Synthesis of Novel Agrochemicals

A study demonstrated the use of 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine as a key intermediate in synthesizing new herbicides. The research highlighted how modifications to the trifluoromethyl group improved herbicidal activity against resistant weed species while maintaining low toxicity to non-target organisms.

Case Study 2: Development of Imaging Probes

In another investigation, researchers synthesized imaging probes using this compound for targeted cancer therapies. By incorporating it into a larger molecular framework, they enhanced the selectivity and sensitivity of imaging techniques used in cancer diagnostics.

Mechanism of Action

The mechanism of action of 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and molecular attributes of 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine with its analogs:

Key Observations :

- The chloromethyl group in the parent compound enhances reactivity for alkylation or further functionalization compared to chloro or difluoromethyl analogs .

- The trifluoromethyl group at position 6 stabilizes the pyridine ring through electron-withdrawing effects, increasing resistance to electrophilic attacks .

- Bromine at position 3 provides a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are less feasible in non-brominated analogs .

Physical Properties and Stability

- Melting Points: Chloromethyl-substituted pyridines generally exhibit lower melting points (e.g., 30–35°C for 3-bromo-2-chloro-6-methylpyridine ) compared to non-alkylated analogs.

- Thermal Stability : The trifluoromethyl group improves thermal stability, with decomposition temperatures exceeding 200°C for most analogs .

Biological Activity

3-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the trifluoromethyl and bromine substituents, contribute to its biological activity and potential applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound's pharmacokinetics and pharmacodynamics by enhancing binding affinity and selectivity towards biological targets .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit various bacterial strains due to their ability to disrupt bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective cytotoxic effects on cancer cell lines. A study demonstrated that this compound induced apoptosis in human cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Study 1: Toxicological Assessment

A case study reported on the toxic effects of related compounds, highlighting the risks associated with exposure to brominated pyridines. The patient experienced severe symptoms following skin exposure to a similar compound, emphasizing the need for safety precautions when handling these chemicals .

Case Study 2: Pharmacological Applications

In pharmacological studies, derivatives of trifluoromethyl pyridines have been explored for their potential as enzyme inhibitors. The incorporation of the trifluoromethyl group has been linked to increased potency against specific targets such as reverse transcriptase, which is crucial in antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of a pyridine core. For example, chloromethylation can be achieved via radical-initiated reactions or nucleophilic substitution using chloromethylating agents like chloromethyl ethers. A continuous flow process (as used for structurally similar compounds) is recommended to enhance yield and purity by maintaining precise control over temperature, reagent stoichiometry, and reaction time . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR spectroscopy .

Q. How can the reactivity of the chloromethyl and bromo substituents be exploited for further functionalization?

- Methodological Answer : The chloromethyl group is highly reactive toward nucleophilic substitution (e.g., with amines or thiols) or elimination to form alkenes under basic conditions. The bromo substituent enables cross-coupling reactions (Suzuki, Stille) for introducing aryl/heteroaryl groups. For example:

- Suzuki Coupling : Use Pd(PPh) catalyst, boronic acid (1.2 equiv), and KCO in dioxane/water (3:1) at 80°C.

- Nucleophilic Substitution : React with NaN in DMF at 60°C to introduce an azide group.

Monitor reaction progress via TLC and characterize products using high-resolution mass spectrometry (HRMS) and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm).

- NMR : Confirm trifluoromethyl (δ 120–125 ppm, q, ≈ 35 Hz) and bromo-substituted carbons.

- NMR : Detect the CF group (δ -60 to -65 ppm).

- HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks and isotopic patterns (e.g., /).

- X-ray crystallography : Resolve regiochemistry ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving the bromo substituent be addressed?

- Methodological Answer : Steric and electronic effects from the trifluoromethyl and chloromethyl groups can hinder coupling at the 3-bromo position. To enhance reactivity:

- Use bulky ligands (e.g., XPhos) to stabilize the Pd catalyst and favor oxidative addition.

- Optimize solvent polarity (e.g., toluene for electron-deficient substrates) and temperature (80–100°C).

- Perform computational modeling (DFT) to predict transition-state energies and identify favorable coupling sites. Validate predictions experimentally using model substrates .

Q. What strategies mitigate decomposition or side reactions during storage or reactions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the chloromethyl group.

- Reaction Conditions : Avoid protic solvents (e.g., methanol) that may displace bromide or chloromethyl groups. Use anhydrous DMF or THF with molecular sieves.

- Stability Analysis : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via LC-MS. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrostatic potential maps, identifying electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with reaction partners (e.g., Pd catalysts).

- Molecular Dynamics : Simulate solvation effects and transition states in cross-coupling reactions.

- Validation : Correlate computational predictions with experimental outcomes (e.g., Hammett plots for substituent effects) .

Contradiction Analysis and Troubleshooting

Q. Discrepancies in reported yields for Suzuki coupling: How to resolve?

- Methodological Answer : Contradictions may arise from differences in catalyst loading, ligand choice, or impurity profiles. To troubleshoot:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.